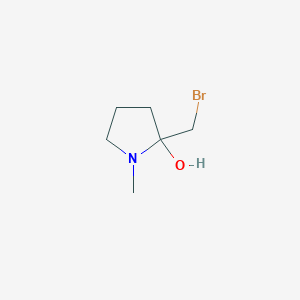

2-(Bromomethyl)-1-methylpyrrolidin-2-ol

Description

2-(Bromomethyl)-1-methylpyrrolidin-2-ol is a brominated pyrrolidine derivative characterized by a hydroxyl group at the 2-position and a bromomethyl substituent on the pyrrolidine ring. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the hydroxyl group contributes to polarity and hydrogen-bonding capabilities. Its molecular formula is C₆H₁₂BrNO, with a molecular weight of 194.07 g/mol.

Properties

Molecular Formula |

C6H12BrNO |

|---|---|

Molecular Weight |

194.07 g/mol |

IUPAC Name |

2-(bromomethyl)-1-methylpyrrolidin-2-ol |

InChI |

InChI=1S/C6H12BrNO/c1-8-4-2-3-6(8,9)5-7/h9H,2-5H2,1H3 |

InChI Key |

BEGUOTPURFZSCI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1(CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyrrolidin-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method allows for better control of reaction conditions and improved yields. The use of solvents like acetone, dichloromethane, or acetonitrile is common in such processes .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methylpyrrolidin-2-ol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the bromine atom, yielding 1-methylpyrrolidin-2-ol.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Benzoyl Peroxide: Acts as a radical initiator in bromination.

Sodium Borohydride (NaBH4): Commonly used for reduction reactions.

Chromium Trioxide (CrO3): Used for oxidation reactions.

Major Products Formed

Nucleophilic Substitution: Produces various substituted pyrrolidines.

Oxidation: Yields 2-bromomethyl-1-methylpyrrolidin-2-one.

Reduction: Produces 1-methylpyrrolidin-2-ol.

Scientific Research Applications

2-(Bromomethyl)-1-methylpyrrolidin-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The hydroxyl group in the compound can also engage in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties and applications, 2-(Bromomethyl)-1-methylpyrrolidin-2-ol is compared below with structurally or functionally related compounds from recent literature and patents.

Table 1: Comparative Analysis of Key Compounds

Key Comparison Points

Reactivity: The bromomethyl group in 2-(Bromomethyl)-1-methylpyrrolidin-2-ol facilitates nucleophilic substitutions, similar to brominated pyrazolones in Example 5.23 .

Stability :

- Unlike hygroscopic triol derivatives (e.g., 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol ), the pyrrolidine core of the target compound provides rigidity, reducing susceptibility to hydrolysis.

Biological Activity: While 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one exhibits antimicrobial activity , the target compound’s bromomethyl group may enhance cytotoxicity, making it more suitable for targeted drug delivery systems.

Synthetic Utility :

- The compound’s bromine atom allows for functionalization akin to 3-(2-bromophenyl)pyrrolidine , but its hydroxyl group offers additional sites for derivatization (e.g., esterification or glycosylation).

Biological Activity

2-(Bromomethyl)-1-methylpyrrolidin-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO, characterized by a pyrrolidine ring with a bromomethyl group and a hydroxymethyl substituent. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Synthesis Methods

Several synthetic routes have been developed for 2-(Bromomethyl)-1-methylpyrrolidin-2-ol, including:

- Nucleophilic Substitution : The bromomethyl group can be substituted with nucleophiles such as amines or alcohols.

- Reduction Reactions : This method involves reducing the bromomethyl group to form other functional groups.

- Oxidation : The compound can also undergo oxidation to yield carbonyl derivatives.

Antimicrobial Properties

Research indicates that 2-(Bromomethyl)-1-methylpyrrolidin-2-ol exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest it may inhibit the growth of Gram-positive and Gram-negative bacteria, although further investigations are required to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for developing treatments for inflammatory diseases.

Neuropharmacological Applications

Initial findings suggest that 2-(Bromomethyl)-1-methylpyrrolidin-2-ol may interact with GABA receptors , indicating potential applications in neuropharmacology. Its ability to influence neurotransmission could lead to therapeutic uses in anxiety and depression management.

Case Studies

A review of recent literature reveals several case studies highlighting the biological effects of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against several bacterial strains, finding significant inhibition at low concentrations. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.

-

Investigation into Anti-inflammatory Properties :

- A case study focused on the compound's effect on inflammatory markers in cell cultures. Results indicated a reduction in TNF-alpha levels, suggesting its utility in treating conditions characterized by chronic inflammation.

-

Neuropharmacological Assessment :

- A behavioral study assessed the compound's effects on anxiety-like behaviors in animal models. Results showed promise for its use as an anxiolytic agent, warranting further pharmacological evaluation.

Comparative Analysis

The following table summarizes key properties and activities compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Bromomethyl)-1-methylpyrrolidin-2-ol | Bromomethyl and hydroxymethyl groups | Antimicrobial, anti-inflammatory |

| 5-(Chloromethyl)-1-methylpyrrolidin-2-one | Chloromethyl instead of bromomethyl | Different reactivity; less potent |

| 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Lacks bromine; only hydroxymethyl group | Reduced antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.